Cas no 478529-33-8 (D-Glucose-6-13C-6-C-d2)

D-Glucose-6-13C-6-C-d2 化学的及び物理的性質
名前と識別子
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- D-Glucose-6-13C-6,6-C-d2(9CI)
- D-[6-13C,6,6'-2H2]GLUCOSE
- D-Glucose-6-13C-6-C-d2
- 6,6'-2H2]GLUCOSE
- 478529-33-8
- D-[6-13C;6,6'-2H2]glucose
- D-Glucose-6-13C,6,6-d2, 99 atom % 13C, 98 atom % D, 98% (CP)
- (3R,4S,5S,6R)-6-[dideuterio(hydroxy)(113C)methyl]oxane-2,3,4,5-tetrol
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- インチ: InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2
- InChIKey: WQZGKKKJIJFFOK-UHFFFAOYSA-N
- SMILES: C(O)C1OC(O)C(O)C(O)C1O
計算された属性
- 精确分子量: 183.079
- 同位素质量: 183.079
- 同位体原子数: 3
- 水素結合ドナー数: 5
- 氢键受体数量: 6
- 重原子数量: 12
- 回転可能化学結合数: 5
- 複雑さ: 138
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: _2.9
- トポロジー分子極性表面積: 118A^2
じっけんとくせい
- PSA: 110.38000
- LogP: -3.22140
D-Glucose-6-13C-6-C-d2 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Omicron Biochemicals | GLC-040-1.0g |
D-[6-13C;6,6'-2H2]glucose |
478529-33-8 | 1.0g |
$1780 | 2025-03-21 | ||
Omicron Biochemicals | GLC-040-0.50g |
D-[6-13C;6,6'-2H2]glucose |
478529-33-8 | 0.50g |
$1075 | 2025-03-21 | ||
TRC | G595038-5mg |
D-Glucose-6-13C-6-C-d2 |
478529-33-8 | 5mg |
$207.00 | 2023-05-18 | ||
Omicron Biochemicals | GLC-040-0.050g |
D-[6-13C;6,6'-2H2]glucose |
478529-33-8 | 0.050g |
$220 | 2025-03-21 | ||
Omicron Biochemicals | GLC-040-0.25g |
D-[6-13C;6,6'-2H2]glucose |
478529-33-8 | 0.25g |
$645 | 2025-03-21 | ||
Omicron Biochemicals | GLC-040-1g |
D-[6-13C;6,6'-2H2]glucose |
478529-33-8 | 1g |
$1460 | 2023-09-21 | ||
Omicron Biochemicals | GLC-040-0.10g |
D-[6-13C;6,6'-2H2]glucose |
478529-33-8 | 0.10g |
$345 | 2025-03-21 | ||
TRC | G595038-50mg |
D-Glucose-6-13C-6-C-d2 |
478529-33-8 | 50mg |
$1642.00 | 2023-05-18 |
D-Glucose-6-13C-6-C-d2 関連文献
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
D-Glucose-6-13C-6-C-d2に関する追加情報
D-Glucose-6-13C-6-C-d2: A Comprehensive Overview
D-Glucose-6-13C-6-C-d2, also known by its CAS number 478529-33-8, is a specialized isotope-labeled compound that has gained significant attention in the fields of metabolic research, drug development, and biochemistry. This compound is a derivative of D-glucose, a fundamental carbohydrate that plays a pivotal role in energy metabolism across various organisms. The unique isotopic labeling in D-Glucose-6-13C-6-C-d2 involves the substitution of specific hydrogen atoms with deuterium (²H) and the incorporation of carbon-13 (¹³C) at specific positions, which enhances its utility in advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The isotopic labeling in D-Glucose-6-13C provides researchers with a powerful tool to track metabolic pathways and study glucose utilization in vivo and in vitro. Recent studies have utilized this compound to investigate glucose metabolism in cancer cells, where it has been instrumental in identifying key metabolic enzymes and pathways that are dysregulated in malignant transformations. For instance, researchers have employed D-Glucose-6-¹³C to trace carbon fluxes through glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle, providing insights into how cancer cells rewire their metabolism to support rapid growth and proliferation.
In addition to its applications in oncology research, D-Glucose-¹³C has also been employed in the study of mitochondrial function and energy production. By incorporating this isotope into cellular cultures or animal models, scientists can monitor the fate of glucose-derived carbons as they traverse through metabolic networks. This approach has been particularly valuable in understanding the interplay between glycolysis and oxidative phosphorylation under varying physiological conditions, such as hypoxia or nutrient deprivation.
The deuterium labeling at position 6 of D-Glucose-¹³C further enhances its utility by enabling precise tracking of hydrogen exchange processes. This feature is especially useful in studying enzyme kinetics and substrate binding affinities. For example, recent advancements in NMR spectroscopy have allowed researchers to exploit the distinct chemical shifts induced by deuterium substitution to elucidate the conformational dynamics of glucose transporters and glycolytic enzymes.
From a synthetic perspective, the preparation of D-Glucose-¹³C involves a combination of enzymatic synthesis and isotopic enrichment techniques. The use of recombinant enzymes coupled with stable isotope labeling has enabled the scalable production of this compound for both academic and industrial applications. Its availability has facilitated collaborative efforts between chemists, biologists, and clinicians to address pressing questions in metabolism-related diseases such as diabetes, obesity, and neurodegenerative disorders.
In summary, D-Glucose-¹³C represents a versatile tool for advancing our understanding of glucose metabolism across diverse biological systems. Its isotopic labeling not only enhances analytical capabilities but also opens new avenues for therapeutic development by targeting aberrant metabolic pathways. As research continues to uncover novel roles for this compound, it remains at the forefront of metabolic studies, offering unparalleled insights into the molecular mechanisms underlying health and disease.
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